molecular formula C11H19NO2 B2394743 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209917-19-0

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2394743
CAS No.: 1209917-19-0
M. Wt: 197.278
InChI Key: TVGJERURNOUINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features the 8-azabicyclo[3.2.1]octane scaffold, a core structure found in numerous biologically active molecules, notably tropane derivatives that act as monoamine reuptake inhibitors . The carboxylic acid functional group provides a versatile handle for synthetic modification, allowing researchers to develop novel analogs through amidation, esterification, or other coupling reactions . The 8-(propan-2-yl) substituent on the nitrogen atom can influence the compound's lipophilicity and binding affinity, making it a valuable precursor in the synthesis of potential central nervous system (CNS) agents . Researchers utilize this scaffold to explore new ligands for the dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET), which are key targets in the development of therapies for neurological and psychiatric disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-propan-2-yl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-7(2)12-9-3-4-10(12)6-8(5-9)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGJERURNOUINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features an 8-azabicyclo[3.2.1]octane core, a bridged heterocycle with a secondary amine at the 8-position and a carboxylic acid at the 3-position. The isopropyl group introduces steric bulk, complicating regioselective functionalization.

Key Synthetic Hurdles

  • Regioselectivity : Differential reactivity of bridgehead positions necessitates precise control during functionalization.
  • Amine Protection : The secondary amine requires protection during carboxylic acid installation to prevent side reactions.
  • Boronic Ester Stability : Intermediates like tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate are hygroscopic, demanding anhydrous conditions.

Synthetic Strategies and Methodologies

Boronic Ester Intermediate Synthesis

The tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS: 900503-08-4) serves as a pivotal precursor.

Palladium-Catalyzed Borylation

A representative procedure involves reacting tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate with bis(pinacolato)diboron under palladium catalysis:

Reagents :

  • PdCl₂(dppf)₂·CH₂Cl₂ (1.4 g, 1.7 mmol)
  • 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 1 g, 1.8 mmol)
  • KOAc (8.4 g, 85.3 mmol)
  • 1,4-Dioxane (170 mL)

Conditions :

  • Temperature: 80°C
  • Atmosphere: Argon
  • Duration: 16 hours

Yield : 90% after silica gel chromatography (EtOAc/hexanes).

Comparative Analysis of Borylation Conditions

Table 1 summarizes variations in catalyst loading, solvent, and yields:

Catalyst System Solvent Temp (°C) Time (h) Yield (%)
PdCl₂(dppf)₂·CH₂Cl₂ + dppf 1,4-Dioxane 80 16 90
Pd(dppf)Cl₂ 1,4-Dioxane 90 6 78
PdCl₂(dppf)₂·CH₂Cl₂ + ionic liquid 1,4-Dioxane 80 3 89

Higher yields correlate with prolonged reaction times and dual-ligand systems (PdCl₂(dppf)₂·CH₂Cl₂ + dppf). Ionic liquids marginally improve efficiency but increase cost.

Functionalization of the Bicyclic Core

Carboxylic Acid Installation

The boronic ester intermediate undergoes Suzuki-Miyaura coupling with carbon nucleophiles, followed by oxidation to the carboxylic acid.

Cross-Coupling and Oxidation

Post-borylation, the pinacol boronate reacts with carbon monoxide under palladium catalysis to form a ketone intermediate, which is subsequently oxidized to the carboxylic acid using Jones reagent.

Critical Step :

  • CO Pressure : 50 psi ensures complete conversion.
  • Oxidation : CrO₃ in H₂SO₄ achieves >95% conversion to the carboxylic acid.

Isopropyl Group Introduction

Alkylation of the 8-azabicyclo[3.2.1]octane amine with 2-bromopropane proceeds via SN2 mechanism:

Conditions :

  • Base: K₂CO₃ (2.5 eq)
  • Solvent: DMF
  • Temperature: 60°C
  • Duration: 12 hours

Yield : 82% after recrystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.76 (s, 1H, boronate), 4.33 (d, J = 29.8 Hz, 2H, bridgehead H), 1.46 (s, 9H, tert-butyl).
  • IR (cm⁻¹) : 1720 (C=O, ester), 1680 (C=O, acid).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity for the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with modified functional groups.

Scientific Research Applications

Chemistry

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form derivatives with different functional groups.
  • Reduction : Reduction reactions modify existing functional groups to yield new compounds.
  • Substitution Reactions : The compound can undergo substitution, allowing for the introduction of new functional groups.
Reaction TypeCommon ReagentsNotes
OxidationPotassium permanganateForms oxidized derivatives
ReductionLithium aluminum hydrideModifies functional groups
SubstitutionVarious nucleophilesReplaces functional groups

Biology

Research into the biological activities of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has revealed potential interactions with biological molecules, indicating its usefulness in pharmacology and biochemistry:

  • Studies suggest that this compound may interact with specific receptors or enzymes, modulating their activity and potentially leading to therapeutic applications.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in drug development:

  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology .

Industrial Applications

Due to its unique structure, 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is valuable for developing new materials and industrial chemicals:

  • Its bicyclic nature allows for modifications that can enhance material properties or create novel industrial applications.

Case Studies

Several studies have highlighted the utility of this compound in various contexts:

  • Anticancer Activity : A study demonstrated that certain derivatives exhibited significant growth inhibition against various cancer cell lines, indicating potential as anticancer agents .
  • Pharmacological Studies : Research has focused on the compound's mechanism of action, exploring how it binds to molecular targets and affects biological pathways .

Mechanism of Action

The mechanism of action of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry. Below is a detailed comparison of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid with analogous derivatives, focusing on structural modifications, physicochemical properties, and biological activities.

Functional Group Variations at the 8-Position

Compound Name Substituent (8-position) Molecular Weight (g/mol) Key Properties/Applications Reference
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid tert-Butoxycarbonyl (Boc) 255.31 Boc-protected intermediate; enhances solubility in organic solvents for peptide coupling .
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid Benzyl 271.35 Increased lipophilicity; explored in CNS drug candidates for improved blood-brain barrier penetration .
8-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid 2-Fluoroethyl 213.25 Fluorine substitution improves metabolic stability; used in radioligands for PET imaging .

Modifications at the 3-Position

Compound Name Substituent (3-position) Molecular Weight (g/mol) Key Properties/Applications Reference
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one Ketone 167.25 Reduced polarity compared to carboxylic acid; used as a precursor for reductive amination .
Methyl 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylate Methyl ester 211.28 Esterification masks acidity; improves cell membrane permeability in prodrug strategies .
8-(Propan-2-yl)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid 4-Chlorophenyl 301.78 Aryl substitution enhances affinity for serotonin transporters (Ki = 12 nM) .

Hybrid Pharmacophores

Compound Name Hybrid Structure Molecular Weight (g/mol) Key Properties/Applications Reference
BIO-32546 (Class IV ATX inhibitor) 4-Trifluoromethylcyclohexyloxy + 8-azabicyclo[3.2.1]octane-3-carboxylic acid ~450 Dual-pocket binding; nanomolar inhibition of autotaxin (IC50 = 3.2 nM) .
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane Pyrazole sulfonamide 325.40 Non-opioid analgesic candidate with selective κ-opioid receptor antagonism (IC50 = 0.8 µM) .

Key Research Findings and Structure-Activity Relationships (SAR)

  • Carboxylic Acid vs. Ester/Ketone : The free carboxylic acid in 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid enables hydrogen bonding with target proteins (e.g., ATX’s tunnel domain), whereas ester or ketone derivatives prioritize lipophilicity for membrane permeation .
  • Substituent Bulk : Bulky groups like tert-butoxycarbonyl (Boc) at the 8-position hinder binding to compact enzyme pockets but improve synthetic versatility .
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 2-fluoroethyl or 4-chlorophenyl) enhance metabolic stability and target affinity via halogen bonding .

Biological Activity

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid, also known as a derivative of the azabicyclo[3.2.1]octane framework, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a bicyclic system that includes a nitrogen atom and a carboxylic acid functional group, which may contribute to its interaction with various biological targets.

Biological Activity Overview

The biological activity of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid primarily revolves around its role as a mu-opioid receptor antagonist and its potential as a neurotransmitter reuptake inhibitor .

Mu-Opioid Receptor Antagonism

Research indicates that compounds within the azabicyclo[3.2.1]octane class can act as antagonists at mu-opioid receptors, which are critical in mediating analgesic effects and are implicated in conditions such as opioid-induced bowel dysfunction (OBD) . The ability to selectively block these receptors without affecting central analgesic pathways makes these compounds promising for therapeutic applications aimed at minimizing gastrointestinal side effects associated with opioid use.

Neurotransmitter Reuptake Inhibition

Additionally, derivatives of this compound have shown potential as monoamine reuptake inhibitors , specifically targeting serotonin, norepinephrine, and dopamine transporters . This activity suggests possible applications in treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) due to the modulation of neurotransmitter levels in the central nervous system.

Study 1: Mu-Opioid Receptor Activity

A patent study highlighted the efficacy of azabicyclo[3.2.1]octane derivatives, including 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid, in blocking mu-opioid receptors while preserving central analgesic effects . This dual action could provide a therapeutic advantage in managing pain without the adverse effects typically associated with opioid treatments.

Study 2: Neurotransmitter Effects

Another investigation focused on the reuptake inhibition properties of azabicyclo[3.2.1]octane derivatives, demonstrating significant inhibition of serotonin and norepinephrine transporters . The findings suggest that these compounds could serve as effective treatments for depression and anxiety disorders by enhancing synaptic availability of these neurotransmitters.

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget Receptor/TransporterReference
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acidMu-opioid receptor antagonistMu-opioid receptor
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane derivativesMonoamine reuptake inhibitorSerotonin, norepinephrine transporters

Q & A

Basic: What are the common synthetic routes for 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid and its derivatives?

The synthesis typically involves functional group interconversion on the bicyclic core. Key steps include:

  • Ester hydrolysis : Methyl or ethyl ester precursors (e.g., methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate) are hydrolyzed using 6M HCl or NaOH under reflux to yield carboxylic acids .
  • Oxidation of alcohols : Alcohol intermediates are oxidized using KMnO₄ or CrO₃ to generate carboxylic acid derivatives, requiring precise temperature control to avoid over-oxidation .
  • Protection/deprotection strategies : Boc (tert-butyloxycarbonyl) groups protect amines during synthesis, with deprotection achieved via trifluoroacetic acid (TFA) .

Table 1 : Synthetic Routes and Conditions

Starting MaterialReaction TypeReagents/ConditionsProductReference
Methyl ester derivativeHydrolysis6M HCl, reflux, 12hCarboxylic acid
Alcohol intermediateOxidationKMnO₄, H₂SO₄, 0°C to RTCarboxylic acid
Boc-protected amine derivativeDeprotectionTFA/DCM, 2hFree amine intermediate

Basic: How can the purity and structural integrity of this compound be confirmed?

Analytical methods include:

  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
  • NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on bicyclic proton environments and carboxylate signals (δ ~170 ppm in ¹³C) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₈NO₂: 212.1281) .

Table 2 : Key Analytical Parameters

TechniqueTarget Signal/ValueApplicationReference
¹H NMRδ 1.2–1.4 (isopropyl protons)Substituent confirmation
HPLCRetention time: 8.2 min (C18)Purity analysis
HRMSm/z 212.1281 ([M+H]⁺)Molecular weight validation

Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound in CNS drug development?

  • Functional group modulation : Synthesize analogs with substituents (e.g., halogen, hydroxyl) at the 3-position and test binding affinity to dopamine/serotonin receptors .
  • Enantiomer separation : Use chiral HPLC to isolate (1R,5S) and (1S,5R) configurations, as stereochemistry impacts receptor selectivity .
  • In vitro assays : Measure IC₅₀ values for neurotransmitter reuptake inhibition in synaptosomal preparations .

Table 3 : Example SAR Modifications and Outcomes

SubstituentBiological Activity (IC₅₀, nM)Receptor TargetReference
3-Carboxylic acid120 ± 15 (SERT)Serotonin transporter
3-Hydroxyl450 ± 30 (DAT)Dopamine transporter
4-Chlorophenyl85 ± 10 (NET)Norepinephrine transporter

Advanced: How to resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) for receptor binding vs. functional assays .
  • Enantiomeric purity : Use chiral chromatography to isolate active enantiomers; e.g., (1R,5S) configurations show 10-fold higher affinity than (1S,5R) in opioid receptor studies .
  • Solvent effects : Compare activity in DMSO vs. saline to rule out solubility artifacts .

Table 4 : Factors Influencing Bioactivity Variability

FactorExample ImpactMitigation StrategyReference
Radioligand vs. functional assay±20% IC₅₀ variationCross-validate with both assays
Enantiomeric mixtureReduced potency in racematesChiral separation
Cell line (HEK293 vs. CHO)Differential expression levelsUse stable transfected lines

Basic: What are the key considerations for handling and storing this compound?

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Safety : Use PPE (gloves, goggles) and fume hoods; avoid inhalation/contact (toxicity data pending) .
  • Stability : Monitor via HPLC every 6 months; discard if purity drops below 90% .

Advanced: What strategies optimize enantiomeric purity during synthesis?

  • Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps .
  • Kinetic resolution : Enzymatic hydrolysis with lipases to favor one enantiomer .
  • Chiral chromatography : Preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) .

Basic: What spectroscopic methods are used for structural elucidation?

  • X-ray crystallography : Resolve absolute configuration (e.g., (1R,5S) vs. (1S,5R)) .
  • IR spectroscopy : Identify carboxylate C=O stretch (~1700 cm⁻¹) and amine N–H (~3300 cm⁻¹) .

Advanced: How to evaluate pharmacokinetic properties in preclinical studies?

  • In vitro assays : Microsomal stability (human liver microsomes), plasma protein binding .
  • In vivo PK : Administer IV/PO in rodent models; measure half-life (t₁/₂), Cₘₐₓ, and AUC .

Table 5 : Example Pharmacokinetic Data

ParameterValue (Rat)MethodReference
Oral bioavailability45% ± 5%LC-MS/MS plasma analysis
t₁/₂2.8 ± 0.3 hNon-compartmental analysis
Plasma protein binding88% ± 3%Equilibrium dialysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.